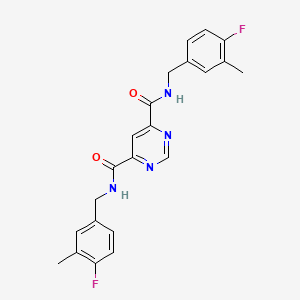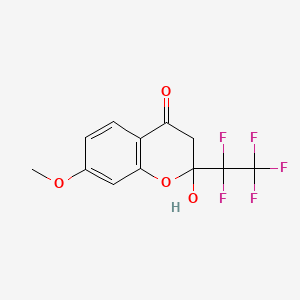
Moxidectin
Overview
Description
Moxidectin is a potent, broad-spectrum endectocide, which means it is effective against both internal and external parasites. It belongs to the milbemycin class of macrocyclic lactones and is a semi-synthetic derivative of nemadectin. This compound is used in veterinary medicine to treat parasitic infections in animals such as cattle, sheep, horses, and dogs. It has also been approved for human use to treat onchocerciasis (river blindness) caused by the parasitic worm Onchocerca volvulus .
Mechanism of Action
Target of Action
Moxidectin primarily targets the glutamate-gated chloride ion channels of parasites . These channels play a crucial role in the function of invertebrate nerve and muscle cells .
Mode of Action
This compound selectively binds to the parasite’s glutamate-gated chloride ion channels . This interaction disrupts the normal functioning of these channels, which are vital for the function of invertebrate nerve and muscle cells .
Biochemical Pathways
The binding of this compound to the glutamate-gated chloride ion channels increases the membrane permeability, leading to an influx of chloride ions . This influx results in hyperpolarization and paralysis of the parasites . It’s also worth noting that parasites can develop resistance to this compound through mutations in glutamate-gated chloride channel genes, GABA-R genes, or increased expression of p-glycoprotein, a transmembrane drug efflux pump .
Pharmacokinetics
This compound exhibits unique physicochemical and pharmacokinetic characteristics. It provides broad distribution into tissues, has a long half-life, and shows significant residual antiparasitic activity . These characteristics result in high efficacy against encysted cyathostomin larvae and allow for a longer treatment interval compared to other anthelmintics .
Result of Action
The molecular and cellular effects of this compound’s action result in the paralysis and death of the parasite . This is due to the disruption of neurotransmission caused by this compound’s binding to the glutamate-gated chloride ion channels .
Action Environment
This compound is very lipophilic, which causes it to have a high volume of distribution . It concentrates in the animal’s adipose tissue, from where it is released for up to two months following administration .
Biochemical Analysis
Biochemical Properties
Moxidectin binds to the receptors of chloride ions, increasing the membrane permeability, and in turn affects the chloride ion channel activity in the nervous system of parasites . This interaction with chloride ion channels is a key aspect of this compound’s role in biochemical reactions.
Cellular Effects
The effects of this compound on cells are primarily related to its impact on the nervous system of parasites. By affecting chloride ion channel activity, this compound disrupts normal cellular function, leading to the paralysis and death of the parasite .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with chloride ion channels. This binding increases the membrane permeability to chloride ions, disrupting the normal functioning of the nervous system in parasites .
Temporal Effects in Laboratory Settings
This compound has shown good stability under heat . Over time, this stability allows this compound to have a long-lasting effect on parasites, contributing to its efficacy as a treatment.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific dosage effects can depend on the species and the type of parasite, generally, higher doses of this compound are more effective at eliminating parasites .
Metabolic Pathways
This compound is involved in metabolic pathways related to the disruption of nervous system function in parasites. It interacts with chloride ion channels, a key component of these pathways .
Transport and Distribution
Once administered, this compound is distributed throughout the host organism. It targets parasites residing in various tissues, where it binds to chloride ion channels .
Subcellular Localization
Within the cells of parasites, this compound localizes to the nervous system where it exerts its effects. It specifically targets and binds to chloride ion channels, disrupting their normal function .
Preparation Methods
Moxidectin is synthesized through a combination of fermentation and chemical synthesis. The fermentation process involves the use of the bacterium Streptomyces cyaneogriseus, which produces nemadectin. This compound is then chemically modified to produce this compound. The key modifications include the addition of a methoxime group at carbon 23 and an unsaturated side chain at carbon 25 .
Chemical Reactions Analysis
Moxidectin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include 2-epi and ∆2,3 isomers, which are impurities that can be formed during the synthesis process .
Scientific Research Applications
Moxidectin has a wide range of scientific research applications. In veterinary medicine, it is used to treat and prevent parasitic infections in animals. It is effective against nematodes, insects, and acari. In human medicine, this compound is used to treat onchocerciasis. Research has shown that this compound is more effective than ivermectin, the current gold-standard treatment for onchocerciasis, in achieving sustained microfilaridermia clearance .
Comparison with Similar Compounds
Moxidectin is similar to other macrocyclic lactones such as ivermectin, abamectin, doramectin, and milbemycin oxime. it has several unique features that set it apart. For example, this compound has a methoxime group at carbon 23 and an unsaturated side chain at carbon 25, which are not present in ivermectin. These structural differences result in higher lipophilicity and a longer residence time in the body, making this compound more effective against certain parasites, including those resistant to ivermectin .
This compound’s unique properties and broad-spectrum efficacy make it a valuable compound in both veterinary and human medicine. Its ability to target a wide range of parasites and its effectiveness in treating resistant strains highlight its importance in the ongoing fight against parasitic infections.
Properties
Key on ui mechanism of action |
Moxidectin selectively binds to the parasite's GABA-A and glutamate-gated chloride ion channels which are vital for the function of invertebrate nerve and muscle cells. It presents activity against the parasite but it does not kill him. Once moxidectin is bound, there is an increased permeability leading to an influx of chloride ions and flaccid paralysis of the parasite. |
|---|---|
CAS No. |
113507-06-5 |
Molecular Formula |
C37H53NO8 |
Molecular Weight |
639.8 g/mol |
IUPAC Name |
(1R,4S,4'Z,5'S,6R,6'S,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C37H53NO8/c1-21(2)14-25(6)33-26(7)31(38-42-8)19-36(46-33)18-29-17-28(45-36)13-12-23(4)15-22(3)10-9-11-27-20-43-34-32(39)24(5)16-30(35(40)44-29)37(27,34)41/h9-12,14,16,21-22,26,28-30,32-34,39,41H,13,15,17-20H2,1-8H3/b10-9-,23-12-,25-14+,27-11?,38-31-/t22-,26-,28+,29-,30-,32+,33+,34+,36-,37+/m0/s1 |
InChI Key |
YZBLFMPOMVTDJY-AMFIFCOJSA-N |
SMILES |
CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C |
Isomeric SMILES |
C[C@@H]/1C/C(=C\C[C@@H]2C[C@@H](C[C@@]3(O2)C/C(=N/OC)/[C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(C(=C/C=C1)CO5)O)O)C)/C |
Canonical SMILES |
CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C |
Appearance |
White to off-white solid powder |
boiling_point |
When found in oily form it is expected to boil at 160 ºC |
melting_point |
145-154 ºC |
Key on ui other cas no. |
113507-06-5 |
Pictograms |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Insoluble |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-hydroxymilbemycin beta7 CL 301,423 CL 301423 Cydectin milbemectin milbemycin milbemycin A3 milbemycin A4 milbemycin alpha1 milbemycin alpha10 milbemycin alpha11 milbemycin alpha13 milbemycin alpha14 milbemycin alpha15 milbemycin alpha2 milbemycin alpha3 milbemycin alpha4 milbemycin alpha5 milbemycin alpha6 milbemycin alpha7 milbemycin alpha8 milbemycin alpha9 milbemycin B milbemycin beta1 milbemycin beta12 milbemycin beta2 milbemycin beta3 milbemycin D milbemycins moxidectin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(6-(tert-Butyl)-3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isonicotinamide](/img/structure/B1677343.png)






![1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B1677358.png)


![5-[8-(1H-pyrazol-4-yl)-1,5-naphthyridin-2-yl]pyridine-3-sulfonamide](/img/structure/B1677362.png)
